N-[(2,4-difluorophenyl)methyl]cyclopropanamine is an organic compound characterized by a cyclopropane structure substituted with a 2,4-difluorophenyl group. This compound is part of a broader class of cyclopropanamines, which have garnered attention in medicinal chemistry due to their potential biological activities. The presence of fluorine atoms in the phenyl group can influence the compound's pharmacological properties, making it a subject of interest in drug development.
The compound can be synthesized through various organic synthesis methods, and its derivatives may serve as intermediates in the synthesis of pharmaceuticals. Specific synthetic routes and methodologies have been documented in patent literature and scientific studies, highlighting its relevance in medicinal chemistry.
N-[(2,4-difluorophenyl)methyl]cyclopropanamine can be classified as:
The synthesis of N-[(2,4-difluorophenyl)methyl]cyclopropanamine typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice (e.g., dimethyl sulfoxide), and catalysts (e.g., copper salts) are crucial for optimizing yield and selectivity during synthesis.
The molecular structure of N-[(2,4-difluorophenyl)methyl]cyclopropanamine can be represented by its molecular formula with a molecular weight of approximately 169.17 g/mol.
The InChI key for this compound is QVUBIQNXHRPJKK-MUWHJKNJSA-N
, which provides a unique identifier for chemical substances.
N-[(2,4-difluorophenyl)methyl]cyclopropanamine can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to create derivatives for further study.
The mechanism often involves:
Understanding the precise mechanism would require detailed pharmacological studies and structure-activity relationship analyses.
Relevant data from studies indicate that these properties significantly influence the compound's behavior in biological systems.
N-[(2,4-difluorophenyl)methyl]cyclopropanamine has potential applications in:
The unique structural features imparted by the difluorophenyl group make this compound particularly interesting for further investigation into its biological effects and therapeutic potential.
The construction of the chiral cyclopropane core in N-[(2,4-difluorophenyl)methyl]cyclopropanamine relies on stereocontrolled cyclopropanation reactions. Transition metal-catalyzed decomposition of diazo compounds in the presence of electron-deficient alkenes represents the most efficient approach. Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) or copper(I) complexes with chiral bisoxazoline ligands enable asymmetric cyclopropanation of 1,2-difluoro-4-vinylbenzene derivatives. This method achieves enantiomeric excess (ee) values exceeding 90% under optimized conditions [1] [3].
Alternative approaches include the Corey-Chaykovsky reaction, where sulfonium ylides add to α,β-unsaturated carbonyl acceptors. Chiral sulfides or phase-transfer catalysts control stereoselectivity, yielding cyclopropanes with trans-diastereoselectivity >20:1. However, this route requires additional steps to decarboxylate the resultant cyclopropanecarboxylates [6] .
Table 1: Cyclopropanation Methods for Scaffold Synthesis
Method | Catalyst System | diastereomeric Ratio (trans:cis) | ee (%) | Yield (%) |
---|---|---|---|---|
Rh(II)-catalyzed | Rh₂(S-DOSP)₄ | >95:5 | 92–95 | 85 |
Cu(I)-catalyzed | Cu(OTf)₂/(S)-Ph-BOX | 88:12 | 89 | 78 |
Corey-Chaykovsky | Chiral sulfonium salt | >98:2 | 90 | 70 |
Chiral cyclopropanecarboxylates undergo stereoretentive transformations to deliver enantiomerically enriched amines. Enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes ester groups of racemic cyclopropane derivatives, though maximum theoretical yield is limited to 50% [6].
Catalytic asymmetric reductive amination of cyclopropanones or cyclopropanals offers higher atom efficiency. Chiral organocatalysts like BINOL-derived phosphoric acids facilitate enantioselective addition of nitrogen nucleophiles, achieving 85–92% ee. Alternatively, transition metal-catalyzed dynamic kinetic resolution (DKR) of racemic cyclopropyl halides with amines using palladium complexes with Josiphos-type ligands provides ee values up to 98% [7] .
Table 2: Asymmetric Amination Approaches
Substrate | Catalyst | Reaction Type | ee (%) |
---|---|---|---|
Cyclopropanecarbaldehyde | (R)-TRIP phosphoric acid | Reductive amination | 90 |
Cyclopropyl bromide | Pd/(R,R)-Josiphos | Dynamic kinetic resolution | 98 |
Racemic cyclopropyl ester | Pseudomonas fluorescens Lipase | Enzymatic resolution | >99 (for unreacted enantiomer) |
Direct N-alkylation via reductive amination between cyclopropanamine and 2,4-difluorobenzaldehyde provides the most industrially viable route. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane or tetrahydrofuran at ambient temperature achieves yields >85%. Solvent selection critically impacts stereoselectivity when chiral amines are used: non-polar solvents (toluene) favor Re-face attack, while polar aprotic solvents (acetonitrile) enhance reaction rate but erode ee by 5–10% [4] [7].
Key limitations include:
Tandem processes circumvent intermediate isolation for improved efficiency. A prominent route involves:(i) Cyclopropanation of ethyl (2,4-difluorophenyl)acrylate via Davies’ protocol(ii) In situ hydrolysis to carboxylic acid using NaOH/EtOH/H₂O(iii) Activation with diphenylphosphoryl azide (DPPA)(iv) Curtius rearrangement at 80°C yielding isocyanate(v) Trapping with benzyl alcohol to form carbamate(vi) Hydrogenolytic cleavage to deliver free amine [1] [3].
This cascade achieves 65% overall yield with >99% chemical purity. Critical parameters include:
Polar aprotic solvents (dimethylformamide, dimethyl sulfoxide) accelerate cyclopropanation but erode enantioselectivity by disrupting chiral catalyst conformations. Mixed-solvent systems like toluene/dimethyl sulfoxide (9:1) balance reactivity and stereocontrol [7] .
Table 3: Solvent/Catalyst Impact on Stereoselectivity
Reaction | Optimal Solvent | Catalyst | ee (%) | Side Products |
---|---|---|---|---|
Cyclopropanation | Toluene | Rh₂(S-NTTL)₄ | 95 | <2% dihydronaphthalene |
Reductive amination | CH₂Cl₂ | None (NaBH(OAc)₃) | N/A | 8% bis-alkylated |
Curtius rearrangement | Toluene/H₂O | None | N/A | <1% acyl urea |
Chiral catalysts require tailored ligands:
Catalyst loadings below 0.5 mol% cause incomplete conversion (>20% starting material), while loadings >5 mol% promote dimerization. The optimal range is 1–2 mol% [1] .
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: